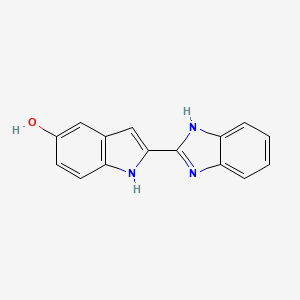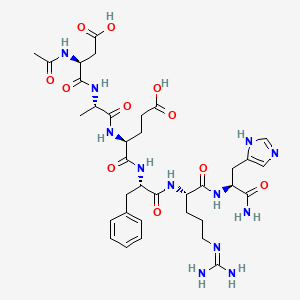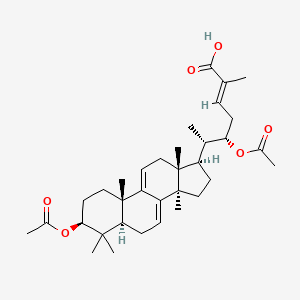
Peficitinib (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peficitinib (hydrochloride) is a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis. It belongs to the class of drugs known as Janus kinase inhibitors. Peficitinib is unique in that it is a pan-Janus kinase inhibitor, meaning it inhibits all members of the Janus kinase family. This compound has been approved for clinical use in Japan, Korea, and Taiwan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of peficitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of peficitinib (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The exact industrial methods are proprietary and are not fully disclosed in public literature .
Analyse Des Réactions Chimiques
Types of Reactions: Peficitinib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
Peficitinib (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Peficitinib (hydrochloride) exerts its effects by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, peficitinib disrupts the signaling pathways that contribute to the inflammatory processes in rheumatoid arthritis. The molecular targets include Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a subsequent decrease in inflammation and joint damage .
Comparaison Avec Des Composés Similaires
Tofacitinib: Another Janus kinase inhibitor used for the treatment of rheumatoid arthritis. It primarily inhibits Janus kinase 1 and Janus kinase 3.
Baricitinib: A Janus kinase inhibitor that selectively inhibits Janus kinase 1 and Janus kinase 2.
Comparison: Peficitinib (hydrochloride) is unique in its pan-Janus kinase inhibition, targeting all members of the Janus kinase family. This broad inhibition may offer advantages in terms of efficacy, but it also requires careful monitoring for potential side effects. In comparison, tofacitinib and baricitinib have more selective inhibition profiles, which may result in different efficacy and safety profiles .
Propriétés
Formule moléculaire |
C18H23ClN4O2 |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H |
Clé InChI |
UQAIDWNFPWQLOC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12391145.png)
![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)



![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)


![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)

![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)



